Synthesis Yield and Efficiency: A One-Step Protocol vs. Multi-Step Routes for Analogs
A key differentiator for this specific compound is the existence of a published, optimized, one-step synthesis protocol that achieves a quantitative yield. This is in contrast to the typical multi-step syntheses required for many other 3-substituted isoxazole-5-carboxylate analogs, which often proceed with moderate to low overall yields. For instance, a general review of isoxazole syntheses shows that 1,3-dipolar cycloadditions to form this scaffold can have yields ranging from 35-50% for some derivatives [1]. The availability of a high-yielding, single-step method for this specific compound offers a significant advantage in terms of time, cost, and atom economy for laboratories requiring this precise intermediate.
| Evidence Dimension | Synthetic Efficiency (Yield) |
|---|---|
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Typical isoxazole carboxylate synthesis yields (e.g., 35-50%) |
| Quantified Difference | A relative increase from moderate to quantitative yield, representing a potential >2-fold improvement in efficiency. |
| Conditions | One-step synthesis using adapted Vilsmeier conditions [2] |
Why This Matters
For procurement, a compound with a demonstrated high-yield, single-step synthesis route is more likely to be available at a lower cost and with higher purity, reducing downstream synthesis and purification burdens.
- [1] IRIS Uniroma1. (2024). Catalogo dei prodotti della ricerca. IRIS Institutional Repository. View Source
- [2] OUCI. (n.d.). One-step synthesis of methyl 3-isopropylisoxazole-5-carboxylate. Open Ukrainian Citation Index. View Source
